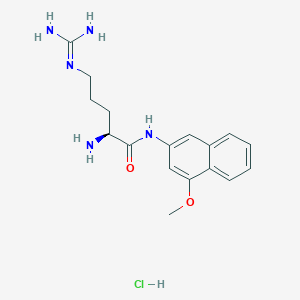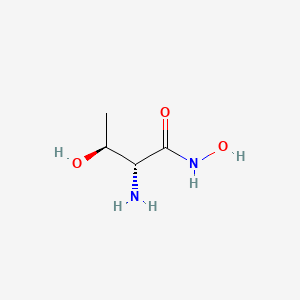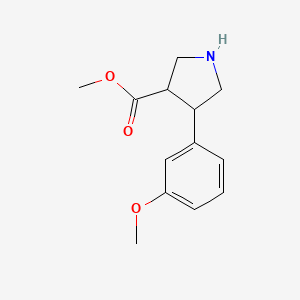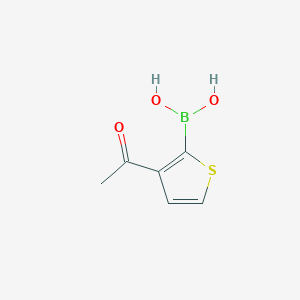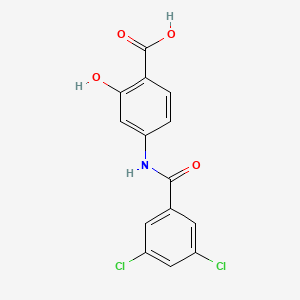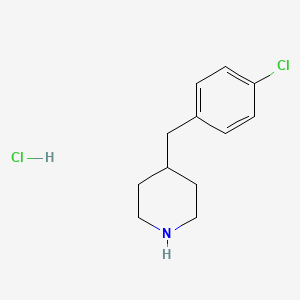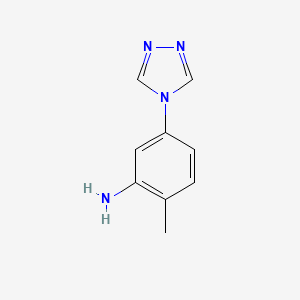
2-metil-5-(4H-1,2,4-triazol-4-il)anilina
Descripción general
Descripción
“2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline” is a chemical compound with the empirical formula C9H10N4 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Molecular Structure Analysis
The molecular structure of “2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline” can be represented by the SMILES stringNC1=CC(N2C=NN=C2)=CC=C1C . This indicates that the compound has a triazole ring attached to an aniline group, with a methyl group also attached to the aniline . Physical And Chemical Properties Analysis
“2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline” is a solid compound . Its molecular weight is 174.20 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved information.Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
Los derivados del 1,2,4-triazol se han estudiado ampliamente por su potencial como agentes anticancerígenos. La introducción del anillo de triazol en los farmacóforos ha mostrado resultados prometedores en la mejora de las actividades citotóxicas contra diversas líneas celulares cancerosas . Por ejemplo, ciertos derivados del 1,2,4-triazol han demostrado citotoxicidad significativa contra la línea celular Hela, lo que sugiere que las modificaciones en el anillo de triazol, como las que se encuentran en 2-metil-5-(4H-1,2,4-triazol-4-il)anilina, podrían conducir al desarrollo de potentes fármacos anticancerígenos.
Actividades Antimicrobianas
Se sabe que el núcleo del triazol posee propiedades antibacterianas y antifúngicas. La investigación indica que los derivados del 1,2,4-triazol pueden ser efectivos contra un amplio espectro de patógenos microbianos. Esto los hace valiosos en la búsqueda de nuevos agentes antimicrobianos, especialmente en una era en la que la resistencia a los antibióticos es una preocupación creciente .
Estimulantes y Sedantes del SNC
Los compuestos que contienen el anillo de 1,2,4-triazol se han utilizado en el desarrollo de estimulantes y sedantes del sistema nervioso central (SNC). Su capacidad para cruzar la barrera hematoencefálica e interactuar con los receptores del SNC los convierte en candidatos para tratar diversos trastornos neurológicos .
Agentes Antivirales
La estructura del anillo de triazol es una característica común en varios fármacos antivirales. Su presencia en las moléculas se ha asociado con la actividad inhibitoria contra diferentes virus, ofreciendo una vía para el desarrollo de nuevas terapias antivirales .
Agentes Antiinflamatorios
Los derivados del 1,2,4-triazol exhiben propiedades antiinflamatorias, que son cruciales en el tratamiento de enfermedades inflamatorias crónicas. Al modular la respuesta inflamatoria, estos compuestos pueden proporcionar beneficios terapéuticos en afecciones como la artritis y otras enfermedades autoinmunes .
Inhibición Enzimática
El anillo de triazol puede actuar como un imitador del enlace peptídico en los inhibidores enzimáticos. Por ejemplo, el letrozol y el anastrozol, que contienen un anillo de 1,2,4-triazol, se utilizan como inhibidores de la aromatasa en el tratamiento del cáncer de mama. Actúan inhibiendo la enzima responsable de la producción de estrógeno, que es un factor clave del crecimiento del cáncer en los cánceres de mama sensibles a las hormonas .
Mecanismo De Acción
The mechanism of action of 2M5TA is not yet fully understood. However, it is believed that the triazole ring of 2M5TA is able to interact with proteins and other molecules, allowing it to act as a ligand. This interaction between the triazole ring and the proteins or molecules can then affect the conformation, structure, and function of the proteins or molecules.
Biochemical and Physiological Effects
2M5TA has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme acetylcholinesterase and has been found to have a variety of anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, 2M5TA has been found to have anti-fungal, anti-bacterial, and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2M5TA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it can be used to study a variety of biochemical and physiological processes. However, there are also some limitations to using 2M5TA in laboratory experiments. It is a relatively new compound and its mechanism of action is not yet fully understood. In addition, its effects may vary depending on the concentration and the type of molecule or protein it is interacting with.
Direcciones Futuras
There are several potential future directions for the use of 2M5TA. One potential direction is the development of new drugs or pharmaceuticals based on 2M5TA. Another potential direction is the use of 2M5TA for studying the structure and function of proteins and other molecules. In addition, 2M5TA could be used to study metabolic pathways and the interactions between proteins and other molecules. Finally, 2M5TA could be used to develop new anti-inflammatory, anti-oxidant, and anti-cancer drugs.
Propiedades
IUPAC Name |
2-methyl-5-(1,2,4-triazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-2-3-8(4-9(7)10)13-5-11-12-6-13/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLNKOFEAKDINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589903 | |
| Record name | 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954325-79-2 | |
| Record name | 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






